molecular formula C12H17N3O2 B181812 4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- CAS No. 23902-05-8

4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino-

Cat. No. B181812
CAS RN: 23902-05-8
M. Wt: 235.28 g/mol
InChI Key: CLIVREAVSUMDBB-UHFFFAOYSA-N
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Description

4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- is a compound that has been extensively studied in scientific research. It is a heterocyclic compound that has shown potential in various applications, such as drug development and material science. In

Mechanism Of Action

The mechanism of action of 4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- varies depending on its application. In anti-cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In anti-inflammatory research, it has been shown to inhibit the production of pro-inflammatory cytokines. In OLED and OFET research, it has been studied for its electronic properties and ability to transport charge.

Biochemical And Physiological Effects

4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- has been shown to have various biochemical and physiological effects. In anti-cancer research, it has been shown to reduce tumor growth and metastasis. In anti-inflammatory research, it has been shown to reduce inflammation and pain. In OLED and OFET research, it has been shown to have good charge transport properties and high electron mobility.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple targets. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are numerous future directions for the study of 4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino-. These include further exploration of its anti-cancer, anti-inflammatory, and anti-viral properties, as well as its potential as a material for OLEDs and OFETs. Additionally, research could focus on improving the synthesis method to increase the yield and reduce the reaction time, as well as developing new derivatives of the compound with improved properties.
In conclusion, 4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- is a compound that has shown great potential in scientific research. Its anti-cancer, anti-inflammatory, and anti-viral properties, as well as its potential as a material for OLEDs and OFETs, make it a valuable compound for further exploration. However, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- involves the reaction of 2-morpholinoaniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a cyclization reaction, resulting in the formation of the desired compound. This synthesis method has been optimized to improve the yield of the compound and reduce the reaction time.

Scientific Research Applications

4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino- has been extensively studied for its potential applications in drug development. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, it has been studied for its potential as a material for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

properties

CAS RN

23902-05-8

Product Name

4-Quinazolinol, 5,6,7,8-tetrahydro-2-morpholino-

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C12H17N3O2/c16-11-9-3-1-2-4-10(9)13-12(14-11)15-5-7-17-8-6-15/h1-8H2,(H,13,14,16)

InChI Key

CLIVREAVSUMDBB-UHFFFAOYSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=O)N=C(N2)N3CCOCC3

SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3CCOCC3

Canonical SMILES

C1CCC2=C(C1)C(=O)N=C(N2)N3CCOCC3

Origin of Product

United States

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